molecular formula C9H17NO2 B1369597 1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one

1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one

Cat. No.: B1369597
M. Wt: 171.24 g/mol
InChI Key: FUNHHVCJQULMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a pyrrolidine ring bearing a hydroxyl group at the 3-position. The hydroxyl group may influence solubility, metabolic stability, and blood-brain barrier penetration compared to non-hydroxylated analogs.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)pentan-1-one

InChI

InChI=1S/C9H17NO2/c1-2-3-4-9(12)10-6-5-8(11)7-10/h8,11H,2-7H2,1H3

InChI Key

FUNHHVCJQULMQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between 1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one and related compounds:

Compound Name Substituent (R1) Pyrrolidine Modification Molecular Formula Key Pharmacological Action
This compound None (base structure) 3-hydroxyl group C₉H₁₅NO₂ Presumed dopamine/norepinephrine reuptake inhibition (inferred)
α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Phenyl None C₁₅H₂₁NO Potent dopamine/norepinephrine reuptake blocker
MDPV (3,4-methylenedioxypyrovalerone) 3,4-Benzodioxolyl None C₁₆H₂₁NO₃ High-affinity dopamine transporter inhibition
3F-α-PVP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) 3-Fluorophenyl None C₁₅H₂₀FNO Enhanced lipophilicity; similar activity to α-PVP
Naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) Naphthyl None C₁₉H₂₁NO Extended aromatic system; increased potency
α-PiHP (4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) 4-Methylphenyl None C₁₆H₂₃NO Reduced potency compared to α-PVP

Pharmacological and Toxicological Profiles

  • Mechanism of Action: α-PVP and MDPV act as potent dopamine/norepinephrine reuptake inhibitors, leading to hyperstimulation, tachycardia, and psychosis . However, hydroxylation could enhance metabolic clearance, mitigating toxicity .
  • Toxicity: α-PVP is associated with >130 deaths due to cardiotoxicity and violent behavior . MDPV exhibits higher potency than cocaine, with severe neurotoxicity at low doses . No direct toxicity data exist for this compound, but structural analogs suggest risks of agitation, hyperthermia, and cardiovascular strain.

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Substitutions on the aromatic ring (e.g., fluorine in 3F-α-PVP, methyl in α-PiHP) modulate potency and selectivity .
    • Extended aromatic systems (e.g., naphyrone) enhance binding affinity but increase abuse liability .
  • Metabolism: Hydroxylation of the pyrrolidine ring may facilitate glucuronidation or sulfation, altering elimination pathways compared to non-hydroxylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.